1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene
Overview
Description
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is a chemical compound1. It has a molecular formula of C10H10ClNO4 and a molecular weight of 243.64 g/mol2.
Synthesis Analysis
The synthesis of similar compounds often involves Friedel-Crafts Alkylation reactions3. In these reactions, an electrophile, such as a carbocation, is generated when a compound like 3-methyl-2-butanol reacts with sulfuric acid3. However, specific synthesis methods for 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not readily available in the retrieved data.
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is not explicitly provided in the retrieved data. However, its molecular formula is C10H10ClNO42.Chemical Reactions Analysis
The specific chemical reactions involving 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not detailed in the retrieved data. However, similar compounds undergo electrophilic aromatic substitution reactions4. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated by loss of a proton from this intermediate4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not detailed in the retrieved data. However, it has a molecular weight of 243.64 g/mol2.Scientific Research Applications
Photophysical Properties and Applications
Compounds with structural features similar to "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" have been extensively studied for their photophysical properties. For instance, compounds with nitro, chloro, and methoxy groups have been used in the development of photoluminescent materials, which are critical in organic electronics, sensors, and light-emitting diodes (LEDs). The presence of electron-withdrawing and electron-donating groups in such compounds can significantly influence their electronic and optical properties, making them suitable for applications in photophysical studies and the development of photoluminescent materials (Palmisano et al., 2007).
Organic Electronics and Conductive Materials
The specific arrangement of substituents in "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" suggests potential applications in organic electronics. Compounds with similar structures have been utilized in the synthesis of conductive polymers and materials for organic photovoltaics (OPVs). The electronic interactions facilitated by the substituents can lead to materials with desirable conductive and semiconductive properties, useful in the fabrication of electronic devices (Sierra & Lahti, 2004).
Catalysis and Photocatalysis
The presence of reactive functional groups in such compounds lends them to catalytic applications, including photocatalysis. Studies have shown that similar compounds can participate in catalytic cycles, facilitating various chemical transformations. This is particularly relevant in the context of green chemistry, where photocatalytic processes can enable more sustainable chemical reactions under mild conditions (Sprouse et al., 1984).
Molecular Electronics
The unique electronic properties imparted by the specific substituents in compounds like "1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene" make them candidates for applications in molecular electronics. Such compounds can function as molecular switches, diodes, or components of molecular circuits, contributing to the miniaturization of electronic devices and the development of novel computing paradigms (Chen et al., 1999).
Material Science and Engineering
The structural and electronic versatility of such compounds also finds applications in material science, where they can be used as building blocks for advanced materials with tailored properties. This includes polymers with specific mechanical, thermal, or optical characteristics, coatings, and nanomaterials for various industrial applications (Guo et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 2-chloro-1-methoxy-4-nitrobenzene, indicates that it is harmful if swallowed5. It also advises avoiding breathing dust/fume/gas/mist/vapors/spray and recommends washing skin thoroughly after handling5. However, specific safety and hazard information for 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is not available in the retrieved data.
Future Directions
The future directions for the study or use of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene are not specified in the retrieved data. However, further research could potentially explore its synthesis, properties, and potential applications.
properties
IUPAC Name |
1-chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULBTLOYLJHSB-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584559 | |
Record name | 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
CAS RN |
871126-37-3 | |
Record name | 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trans-2-chloro-3-benzyloxy-4-methoxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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